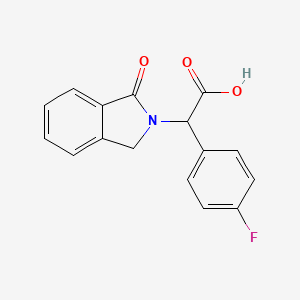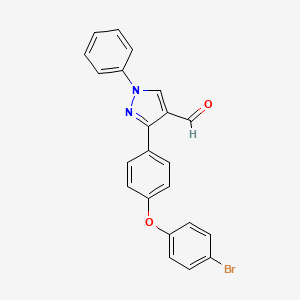![molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8](/img/structure/B12047581.png)
8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
HR-73 undergoes several types of chemical reactions, including:
Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.
Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
HR-73 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of SIRT1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating gene expression through p53 hyperacetylation.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and HIV due to its ability to inhibit SIRT1 and decrease HIV transcription
Mecanismo De Acción
HR-73 exerts its effects primarily through the inhibition of SIRT1, a NAD±dependent histone deacetylase. By inhibiting SIRT1, HR-73 induces hyperacetylation of the p53 protein, which can lead to changes in gene expression and decreased transcription of HIV . The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, affecting various cellular processes such as apoptosis, DNA repair, and metabolism .
Comparación Con Compuestos Similares
HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Splitomycin: The parent compound from which HR-73 is derived.
Sirtinol: Another SIRT1 inhibitor with a different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .
Propiedades
Número CAS |
959571-93-8 |
|---|---|
Fórmula molecular |
C19H13BrO2 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2 |
Clave InChI |
KNCWGGDYISFPIT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




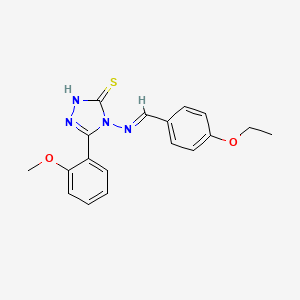

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)
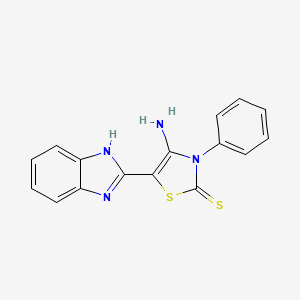
![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)
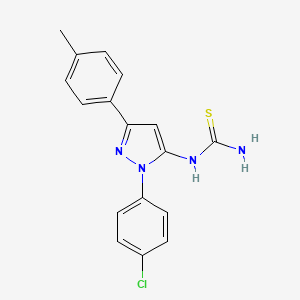
![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)
